molecular formula C20H16FN3O4 B2933384 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358390-79-0

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2933384
CAS No.: 1358390-79-0
M. Wt: 381.363
InChI Key: ZJRIJQUTVQQRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a high-purity chemical compound offered for research and development applications. This complex molecule features a 1,2,4-oxadiazole heterocycle linked to a quinolin-4(1H)-one core, a structural motif of significant interest in modern medicinal chemistry . The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential therapeutic agents . Compounds containing the 1,2,4-oxadiazole scaffold are extensively investigated for a wide spectrum of biological activities and are present in several commercially available drugs . Researchers are exploring such scaffolds in the development of inhibitors for critical enzymatic targets involved in disease pathways. For instance, selective inhibitors of cyclooxygenase-2 (COX-2) are a major area of focus for anti-inflammatory drug development, though the research community actively seeks new candidates with improved safety profiles . Furthermore, heterocyclic compounds, including oxadiazole derivatives, are prominent in anticancer research, with some designed as inhibitors of targets like the epidermal growth factor receptor (EGFR) . This specific compound is intended for use by qualified researchers in laboratory settings only. It is not approved for use in foods, cosmetics, drugs (human or veterinary), biocides, pesticides, or consumer products of any kind. All product information and data are provided for research purposes only and are not intended for diagnostic or therapeutic applications. Handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-24-10-14(18(25)13-9-12(21)5-6-15(13)24)20-22-19(23-28-20)11-4-7-16(26-2)17(8-11)27-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRIJQUTVQQRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Substituted quinoline derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems due to its fluorescence properties.

  • Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving quinoline receptors.

  • Industry: : It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The quinoline core can bind to various receptors and enzymes, modulating their activity. The presence of the fluorine atom and the 1,2,4-oxadiazole ring may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinolinone/Oxadiazole Moieties

Compound A: 1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

  • Key Differences: Substituents on quinolinone: Ethyl (N1) vs. methyl (N1) in the target compound; methyl (C6) vs. fluoro (C6). Oxadiazole substituent: 4-(Trifluoromethyl)phenyl (strongly electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating).
  • Molecular Weight : 399.4 g/mol (Compound A) vs. ~367.3 g/mol (target compound, estimated).
  • Implications : The trifluoromethyl group in Compound A enhances lipophilicity and metabolic stability, while the dimethoxy group in the target compound may improve solubility and π-π stacking interactions .

Quinazolinone-Based Analogues

Compound B : 3-(3-Chlorophenyl)-6-fluoro-2-methylquinazolin-4-one

  • Key Differences: Core heterocycle: Quinazolinone (two nitrogen atoms) vs. quinolinone (one nitrogen). Substituents: Chlorophenyl and methyl groups vs. dimethoxyphenyl-oxadiazole.
  • Implications: Quinazolinones often exhibit distinct binding profiles due to their planar, electron-deficient cores, which may alter interactions with biological targets compared to quinolinones .

Oxadiazole-Containing Pesticides

Compound C : Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one)

  • Key Differences :
    • Core structure: 1,3,4-Oxadiazol-2(3H)-one vs. 1,2,4-oxadiazole in the target compound.
    • Substituents: Dichloro, isopropoxy, and tert-butyl groups vs. dimethoxyphenyl.
  • Implications : Oxadiazon’s bulky tert-butyl and chloro groups enhance herbicidal activity, while the dimethoxy group in the target compound may favor interactions with eukaryotic enzymes or receptors .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one (Target) Quinolin-4(1H)-one 6-Fluoro, 1-methyl, 3,4-dimethoxyphenyl C20H16FN3O4 367.3 (estimated) Electron-rich oxadiazole; moderate polarity
1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (Compound A) Quinolin-4(1H)-one 6-Methyl, 1-ethyl, 4-(CF3)phenyl C21H16F3N3O2 399.4 High lipophilicity; metabolic stability
3-(3-Chlorophenyl)-6-fluoro-2-methylquinazolin-4-one (Compound B) Quinazolin-4-one 3-Chlorophenyl, 2-methyl, 6-fluoro C16H10ClFN2O 300.7 Planar core; potential kinase inhibition
Oxadiazon (Compound C) 1,3,4-Oxadiazol-2-one 2,4-Dichloro-5-isopropoxy, tert-butyl C15H18Cl2N2O3 345.2 Herbicidal activity; soil persistence

Research Findings and Implications

  • Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron density, which may improve binding to aromatic-rich biological targets (e.g., enzyme active sites) compared to the trifluoromethyl group in Compound A .

Biological Activity

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization and functionalization processes. The specific compound has been synthesized through methods involving the coupling of oxadiazole and quinoline moieties, which are known for their diverse biological properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro assays have shown:

  • MDA-MB-231 (breast cancer) : At concentrations of 10 µM to 25 µM, the compound reduced cell viability significantly. At 25 µM, cell survival dropped to approximately 30% .
  • PC-3 (prostate cancer) : The compound displayed a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 28 µM to 48 µM across different analogues tested .

Table 1 summarizes the effects on cell viability across different concentrations:

Cell LineConcentration (µM)% Viability
MDA-MB-23110<47
MDA-MB-23125~30
PC-315~56
MRC-5 (control)15>82

The mechanism underlying the antiproliferative effects appears to involve the inhibition of key proteins associated with cancer cell proliferation. Notably, the compound was found to induce degradation of cyclin-dependent kinase 4 (CDK4), a crucial regulator in the cell cycle progression . This suggests that the compound may act as an Hsp90 inhibitor, leading to the destabilization of client proteins involved in tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that derivatives containing similar structures exhibit antimicrobial activity. For instance, quinoline derivatives have shown effectiveness against various bacterial strains and fungi. The presence of specific substituents on the quinoline ring can enhance their lipophilicity and thus their antimicrobial potency .

Case Studies

A notable case study involved testing a series of oxadiazole-containing quinolines against resistant bacterial strains. Compounds with similar structural features exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Q & A

Q. What are the validated synthetic routes for 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, the oxadiazole ring can be formed via cyclization of acylhydrazides with activating agents like POCl₃. The quinolinone moiety may be synthesized via Friedländer condensation or palladium-catalyzed coupling. Key intermediates (e.g., 3,4-dimethoxyphenyl-substituted precursors) should be characterized using HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d₆ solvent) to confirm regioselectivity and functional group integrity .

Q. How can researchers optimize solubility and stability for in vitro bioactivity assays?

  • Methodological Answer : Solubility profiling in DMSO (primary solvent) should be paired with dynamic light scattering (DLS) to detect aggregation. For aqueous stability, use phosphate-buffered saline (PBS, pH 7.4) with LC-MS monitoring over 24 hours. If precipitation occurs, consider co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the quinolinone carbonyl) .

Q. What spectroscopic and chromatographic methods are suitable for purity assessment?

  • Methodological Answer : Combine reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at λ = 254 nm (quinolinone absorption band). FTIR confirms functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight (±2 ppm error) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and HOMO-LUMO gaps, identifying reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) should prioritize the oxadiazole and quinolinone moieties as hydrogen-bond acceptors. Validate predictions with mutagenesis or competitive binding assays .

Q. What experimental designs address contradictory bioactivity data across cell lines or animal models?

  • Methodological Answer : Employ a split-plot factorial design to test variables: dose-response (4 concentrations), cell type (e.g., HEK293 vs. HeLa), and exposure time (24/48 hours). Use ANOVA with Tukey’s post hoc test to isolate confounding factors (e.g., metabolic differences in CYP450 expression). Replicate studies in isogenic cell lines to control for genetic variability .

Q. How can environmental fate and degradation pathways be studied to assess ecotoxicological risks?

  • Methodological Answer : Use OECD 308/309 guidelines for aqueous photolysis (simulated sunlight, λ > 290 nm) and soil biodegradation. LC-MS/MS identifies degradation products (e.g., demethylated oxadiazole or hydrolyzed quinolinone). Ecotoxicity is assessed via Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201), with QSAR modeling to predict bioaccumulation .

Q. What strategies resolve discrepancies in synthetic yields between lab-scale and scaled-up batches?

  • Methodological Answer : Conduct reaction calorimetry to identify exothermic intermediates causing side reactions (e.g., oxadiazole ring decomposition). Optimize mixing efficiency using computational fluid dynamics (CFD) for stirred-tank reactors. Implement in-situ FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.